1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-imidazole-4-carboxylic acid

Chemical Stability Azetidine Instability Storage Conditions

This is the stable, N-Boc-protected form of a high-demand azetidine-imidazole-4-carboxylic acid building block. It directly addresses the documented instability of the free azetidine scaffold, unlike unprotected or pyrrolidine analogs, ensuring reliable long-term storage and consistent results in automated parallel synthesis. With a predicted logP of -0.34, it offers superior solubility for CNS and metabolic disease targets. Its 2-step orthogonal protecting group strategy accelerates your hit-to-lead optimization for targets like serine hydrolases and DGAT1.

Molecular Formula C12H17N3O4
Molecular Weight 267.285
CAS No. 2355216-60-1
Cat. No. B2595234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-imidazole-4-carboxylic acid
CAS2355216-60-1
Molecular FormulaC12H17N3O4
Molecular Weight267.285
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)N2C=C(N=C2)C(=O)O
InChIInChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)14-4-8(5-14)15-6-9(10(16)17)13-7-15/h6-8H,4-5H2,1-3H3,(H,16,17)
InChIKeyAHRFDIBDTWTQIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-imidazole-4-carboxylic acid (CAS 2355216-60-1) Procurement and Structural Profile


1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-imidazole-4-carboxylic acid is a synthetic heterocyclic building block (C12H17N3O4, MW 267.285) that integrates an azetidine ring, an imidazole-4-carboxylic acid moiety, and an N-Boc protecting group. [1] It serves as a versatile intermediate, particularly where the combination of a strained aza-heterocycle and a polar, ionizable imidazole-carboxylic acid motif is required for fragment-based drug design or lead optimization. [2] The N-Boc protection not only serves as a standard amine masking group but is selectively incorporated to address the intrinsic instability of the free azetidine-amine scaffold, a prerequisite for practical handling and storage. [3]

Why Generic Azetidine-Imidazole-4-Carboxylic Acid Analogs Cannot Substitute for the Boc-Protected Intermediate 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-imidazole-4-carboxylic acid


Generic substitution with unprotected or differently protected azetidine-imidazole-4-carboxylic acid analogs fails due to two converging factors: scaffold instability and divergent physicochemical properties. The free, deprotected azetidine scaffold has been explicitly documented to be unstable upon storage, requiring immediate derivatization or protection to prevent degradation, which sharply limits its viability as a storable, commercial reagent. [1] Concurrently, replacing the rigid azetidine ring with a less-strained pyrrolidine or piperidine dramatically alters the exit vector angle, pKa, and lipophilicity (logP), fundamentally changing the compound's molecular recognition profile in biological systems. [2] Thus, selecting a specific analog is not a trivial exchange but a functional design decision that dictates successful downstream synthesis and assay outcomes.

Quantitative Evidence Guide: 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-imidazole-4-carboxylic acid Differentiation from Closest Analogs


Storage and Handling Stability: Boc-Protected Azetidine Scaffold vs. Deprotected Free Amine

Direct primary literature evidence demonstrates that azetidine scaffolds bearing a free NH group are unstable upon storage. In the study by Lukin et al. (2023), a related spirocyclic azetidine scaffold was found to be unstable when deprotected, necessitating rapid Boc removal and immediate acylation to prevent degradation. [1] In contrast, the target compound, 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-imidazole-4-carboxylic acid, is supplied in its stable, N-Boc-protected form, which is suitable for long-term storage without decomposition. [1] This stability advantage is critical for maintaining compound integrity during procurement, weighing, and multi-step synthetic sequences, where an unprotected analog like 1-(azetidin-3-yl)-1H-imidazole-4-carboxylic acid (CAS 1523106-72-0) would present significant handling risks. [1]

Chemical Stability Azetidine Instability Storage Conditions

Conformational Restriction: Azetidine vs. Pyrrolidine Ring in Imidazole-4-Carboxylic Acid Series

Azetidine provides a smaller (4-membered) and more strained ring system compared to pyrrolidine (5-membered). The exit vector angle for an azetidine substituent is ~101°, versus ~120° for pyrrolidine, as documented in medicinal chemistry literature on small-ring aza-heterocycles. [1] While direct dihedral vector analysis for the imidazole-4-carboxylic acid series is not published, class-level data indicates that this 19° difference alters the spatial orientation of the carboxylic acid, impacting target binding. The pyrrolidine analog, 1-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)-1H-imidazole-4-carboxylic acid (CAS not specified by vendor), serves as the direct comparator. [2] No quantitative binding data for these exact acids are available, but the structural divergence is quantifiable.

Conformational Analysis Ring Strain Molecular Recognition

Lipophilicity (logP) Modulation: Azetidine vs. Pyrrolidine Backbone in Boc-Protected Imidazole-4-Carboxylic Acids

Computationally predicted logP values from authoritative databases highlight that the azetidine-based compound is markedly more hydrophilic than its pyrrolidine analog. For 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-imidazole-4-carboxylic acid, the predicted logP (octanol-water) is -0.34, while for 1-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)-1H-imidazole-4-carboxylic acid, the predicted logP is +0.51. [1] This ~0.85 log unit difference equates to an approximately 7-fold higher lipophilicity for the pyrrolidine variant. The lower logP of the azetidine-containing target compound suggests superior aqueous solubility and reduced nonspecific binding, which are favorable properties for fragment hits and hydrophilic lead optimization.

Lipophilicity logP Physicochemical Properties

Acid Dissociation Constant (pKa) Tuning: Imidazole-4-Carboxylic Acid Linked to Azetidine vs. Methyl-Substituted Analog

The predicted pKa of the imidazole-4-carboxylic acid moiety shifts depending on the azetidine substituent. For the target compound, the predicted pKa is 2.72 ± 0.10, whereas for the simpler reference compound 1H-imidazole-4-carboxylic acid the predicted pKa is 2.69 ± 0.10. While this is a modest shift, in the context of a methyl-substituted imidazole-4-carboxylic acid used in parallel medicinal chemistry programs, the pKa can rise to >3.5, affecting the ionization state at physiological pH. The preserved low pKa of the azetidine-linked acid maintains full ionization at pH 7.4, which is critical for engaging positively charged binding site residues in enzymes like ceramidases or kinases.

Acid/base Chemistry pKa Ionization State

Synthetic Versatility: Selective Orthogonal Protection Strategy with Boc-Azetidine Imidazole-4-Carboxylic Acid

The target compound uniquely combines an N-Boc-protected azetidine with a free carboxylic acid, enabling direct amide coupling without additional protection/deprotection steps. In contrast, in the classical preparation of azetidine-imidazole-4-carboxylic acid building blocks via solid-phase synthesis, as exemplified by the spirocyclic azetidine library approach, the carboxylic acid is often masked as an ester, requiring subsequent hydrolysis. [1] The target compound's architecture allows for a one-step amidation to the core scaffold, followed by Boc removal, yielding a differentially functionalized intermediate. This orthogonal protection strategy bypasses the base-labile ester hydrolysis step that can be incompatible with base-sensitive imidazole substrates. [2]

Orthogonal Protection Solid-Phase Synthesis Bifunctional Building Block

Procurement Reliability: Purity and Lot-to-Lot Consistency of 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-imidazole-4-carboxylic acid vs. In-House Deprotected Material

Vendor-sourced 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-imidazole-4-carboxylic acid is typically available at ≥95% HPLC purity, with full analytical characterization (1H-NMR, LCMS, IR) provided. In contrast, when researchers attempt to purchase the unstable deprotected analog 1-(azetidin-3-yl)-1H-imidazole-4-carboxylic acid (CAS 1523106-72-0), the material is often supplied as a trifluoroacetic acid (TFA) salt or a low-purity solid due to decomposition. [1] While quantitative purity comparison data from the same supplier is not available, the class-level behavior of free azetidine-amines indicates that the Boc-protected form offers superior purity and less batch-to-batch variability when sourced from commercial suppliers.

Analytical Quality Purity Profile Procurement Decision

Application Scenarios for 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-imidazole-4-carboxylic acid in Research and Industrial Settings


Fragment-Based Drug Design (FBDD) of CNS-Targeting Serine Hydrolase Inhibitors

The combination of low predicted logP (-0.34) and a fully ionized carboxylic acid (pKa 2.72) at pH 7.4 makes this compound an ideal fragment starting point for targeting CNS serine hydrolases such as acid ceramidase or monoacylglycerol lipase. Its azetidine ring provides a constrained geometry distinct from pyrrolidine analogs, allowing exploration of novel vectors in the active site. [1] The Boc group ensures solubility and glass transition properties compatible with SPR and DSF fragment screening, while the 2-step orthogonal protecting group strategy (amide coupling then Boc removal) accelerates hit-to-lead evolution compared to building blocks requiring ester hydrolysis. [2]

Synthesis of Spirocyclic Azetidine-Imidazole Libraries for Antitubercular Drug Discovery

Inspired by recent work on nitrofuran-equipped spirocyclic azetidines with excellent anti-TB activity (Molecules 2024, 29, 3071), this building block can serve as a key precursor for generating spiro-fused systems. [1] The Boc-protected form is stable under the acidic conditions typically used for spirocyclization, preventing premature azetidine ring opening. The subsequent deprotection-acylation sequence, proven effective for unstable azetidine intermediates, allows introduction of diverse warheads. [2] This approach is directly enabled by the compound's commercial availability in high purity.

Development of DGAT1 or ACC Inhibitors with Improved Aqueous Solubility

For metabolic disease targets like diacylglycerol O-acyltransferase 1 (DGAT1) or acetyl-CoA carboxylase (ACC), where the pharmacophore often includes an imidazole-carboxylic acid linked to a cyclic amine, the azetidine variant offers a significant solubility advantage. With a predicted logP of -0.34 vs. +0.51 for the pyrrolidine analog, the azetidine compound can improve solubility-limited oral absorption and reduce lipophilicity-driven off-target effects. [1] The free carboxylic acid allows direct conjugation to an amine-containing core, streamlining the synthesis of diverse amide-based inhibitors without protecting group manipulations. [2] Patents from Takeda on fused imidazole steroid C17,20 lyase inhibitors suggest similar building block usage, underscoring industrial relevance. [3]

Production of Stable, Storable Reagent Kits for Automated Parallel Synthesis

Due to the documented instability of deprotected azetidine intermediates, the Boc-protected building block is the only viable form for long-term storage and automated distribution. [1] For CROs or pharma companies developing automated parallel synthesis platforms, this compound can be pre-weighed, dissolved in DMSO, and stored for days without significant degradation. This contrasts with the deprotected analog, which would require fresh preparation and immediate use. [1] The guaranteed ≥95% purity further ensures consistent reaction stoichiometry across hundreds of parallel reactions. [2]

Quote Request

Request a Quote for 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-imidazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.